molecular formula C24H33N5O4S B106961 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 804518-63-6

2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B106961
CAS No.: 804518-63-6
M. Wt: 487.6 g/mol
InChI Key: RXMDFMQMRASWOG-UHFFFAOYSA-N
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Description

Tunodafil, also known as yonkenafil, is a novel phosphodiesterase 5 (PDE5) inhibitor. It is an analogue of sildenafil but is more potent. Tunodafil was initially developed for the treatment of erectile dysfunction and has been examined for its potential to protect against ischemic brain injury and Alzheimer’s disease .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tunodafil, as a PDE5 inhibitor, plays a significant role in biochemical reactions. It interacts with the enzyme PDE5, inhibiting its activity . This interaction is crucial in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger molecule involved in numerous cellular processes .

Cellular Effects

Tunodafil has profound effects on various types of cells and cellular processes. By inhibiting PDE5, it increases the levels of cGMP within cells, which can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons, increased cGMP levels can enhance synaptic plasticity, a key process in learning and memory .

Molecular Mechanism

The molecular mechanism of action of Tunodafil involves binding to the active site of the PDE5 enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to increased intracellular levels of this secondary messenger. The elevated cGMP levels can then exert various effects, including the activation of protein kinases that can phosphorylate specific target proteins, leading to changes in their activity and ultimately altering cell function .

Dosage Effects in Animal Models

In animal models, the effects of Tunodafil can vary with different dosages . For instance, in a study involving Sprague-Dawley rats, Tunodafil was administered at doses ranging from 4 to 32 mg/kg, and it was found to induce a dose-dependent decrease in infarct volume .

Metabolic Pathways

Tunodafil is involved in the cGMP signaling pathway By inhibiting PDE5, it prevents the breakdown of cGMP, thereby influencing the metabolic flux of this pathway

Preparation Methods

The synthesis of tunodafil involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for tunodafil are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Tunodafil undergoes various chemical reactions, including:

    Oxidation: Tunodafil can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on tunodafil.

    Substitution: Tunodafil can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Tunodafil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Tunodafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. tunodafil is more potent than sildenafil and has unique properties that make it effective in reducing cerebral infarction and neuronal damage. The similar compounds include:

Tunodafil’s unique potency and potential therapeutic effects on neurological conditions set it apart from these similar compounds.

Properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMDFMQMRASWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804518-63-6
Record name Tunodafil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0804518636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tunodafil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9U6QT7F76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 3
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 4
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 5
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

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